molecular formula C20H40N4S8Te B1581744 Ethyl tellurac CAS No. 20941-65-5

Ethyl tellurac

Cat. No.: B1581744
CAS No.: 20941-65-5
M. Wt: 720.7 g/mol
InChI Key: DADTZHAWDPZVFJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl tellurac is synthesized by reacting tellurium tetrachloride with sodium diethyldithiocarbamate in an aqueous medium. The reaction proceeds as follows:

TeCl4+4NaS2CN(C2H5)2Te(S2CN(C2H5)2)4+4NaCl\text{TeCl}_4 + 4 \text{NaS}_2\text{CN(C}_2\text{H}_5)_2 \rightarrow \text{Te(S}_2\text{CN(C}_2\text{H}_5)_2)_4 + 4 \text{NaCl} TeCl4​+4NaS2​CN(C2​H5​)2​→Te(S2​CN(C2​H5​)2​)4​+4NaCl

The reaction is typically carried out at room temperature, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale batch processes where the reactants are mixed in reactors equipped with stirring mechanisms to ensure uniformity. The reaction mixture is then filtered to remove any impurities, and the product is purified through recrystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

Ethyl tellurac undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Rubber Processing

Vulcanization Accelerator

  • Ethyl tellurac serves as an ultra-accelerator in the vulcanization process of rubber. Its primary function is to enhance the rate at which sulfur forms cross-links between rubber polymers, thereby improving the mechanical properties and durability of rubber products .
  • The compound is particularly effective at lower temperatures, making it suitable for use in rubber cements and other applications where rapid curing is desired .

Mechanism of Action

  • The exact mechanism by which this compound catalyzes vulcanization is not fully understood, but it is believed that tellurium can replace sulfur in the cross-linking process. This results in linkages that resemble S-Te-S structures, which are more stable and less prone to breakdown during processing .

Usage Statistics

  • While specific production data for this compound are not widely reported, it is noted that dithiocarbamates, the class of chemicals to which this compound belongs, accounted for a significant portion (15%) of acyclic rubber-processing chemicals sold in 1976 .

Carcinogenicity Studies

This compound has been evaluated for its potential carcinogenic effects through extensive bioassays conducted by the National Cancer Institute (NCI). These studies provide critical insights into its safety profile.

Bioassay Overview

  • A comprehensive bioassay was conducted using F344 rats and B6C3F1 mice to assess the carcinogenic potential of this compound. The animals were administered varying doses of the compound over extended periods (up to 106 weeks) to observe any adverse health effects .

Findings

  • The study reported incidences of mesotheliomas in male rats; however, these were not statistically significant compared to control groups. In female rats, no tumors were observed that could be attributed to this compound administration .
  • In male mice, adenomas of the lacrimal gland were noted in dosed groups but again did not show a clear dose-related trend. The overall conclusion was that this compound did not demonstrate clear carcinogenicity under the conditions tested .

Table 1: this compound Chronic Feeding Studies in Rats

GroupNumber of AnimalsDose (ppm)Duration (weeks)
Matched-Control200105
Low-Dose50300105
High-Dose50600105

Table 2: this compound Chronic Feeding Studies in Mice

GroupNumber of AnimalsDose (ppm)Duration (weeks)
Matched-Control200106
Low-Dose502,50040
High-Dose505,00066

Mechanism of Action

The mechanism of action of ethyl tellurac involves its ability to interact with sulfur-containing compounds, facilitating the formation of cross-links in rubber materials. This interaction enhances the vulcanization process, leading to improved mechanical properties of the rubber. In biological systems, its mechanism of action is thought to involve the generation of reactive oxygen species, which can induce oxidative stress in cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high efficiency as a vulcanization accelerator and its ability to produce high modulus vulcanizates, particularly in isobutylene-isoprene rubber compounds. Its non-staining and non-discoloring properties make it suitable for use in light-colored rubber products .

Biological Activity

Ethyl tellurac, a compound of tellurium, has garnered attention for its potential biological activities, particularly in the context of toxicity and carcinogenicity. This article synthesizes findings from various studies to provide a comprehensive overview of the biological effects of this compound, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is chemically classified as C20_{20}H40_{40}N4_4S8_8Te. Its unique structure allows it to interact with biological systems in specific ways, leading to both beneficial and harmful effects.

Carcinogenicity Assessment

A significant study conducted by the National Toxicology Program evaluated the carcinogenic potential of this compound through bioassays on F344 rats and B6C3F1 mice. The animals were administered this compound in their diet over a period of 105 weeks. The results indicated that:

  • Rats : Groups of 50 male and female rats were given doses of 300 ppm (low dose) and 600 ppm (high dose). The study found no significant increase in the incidence of tumors compared to matched controls.
  • Mice : Initially administered doses of 2,500 ppm and 5,000 ppm, these were later reduced due to observed toxicity. The final doses were maintained at 500 ppm for males and 2,000 ppm for females. Similar to rats, no definitive evidence was found to classify this compound as a carcinogen in mice .

The study did note an increase in mesotheliomas in male rats and adenomas in the lacrimal gland of dosed mice, but these findings were not statistically significant enough to establish a causal relationship .

Research indicates that tellurium compounds, including this compound, may exert their biological effects through oxidative stress mechanisms. Tellurium's ability to generate reactive oxygen species (ROS) can lead to cellular damage or apoptosis in certain contexts .

Key Findings:

  • This compound has been shown to interact with thiol groups in proteins, potentially disrupting normal cellular functions.
  • It may also act as an enzyme inhibitor, particularly affecting cysteine proteases .

Summary of Biological Effects

Biological Activity Effect Study Reference
Carcinogenic Potential No significant evidence found
Oxidative Stress Induction Possible ROS generation leading to cell damage
Enzyme Inhibition Inhibits cysteine proteases

Immunomodulatory Effects

A notable case study explored the immunomodulatory effects of organic telluranes similar to this compound. These compounds demonstrated potential protective effects on bone marrow stem cells during chemotherapy, suggesting a possible therapeutic application in cancer treatment .

Application in Microbiology

This compound and its derivatives have been studied for their antimicrobial properties. Research indicates that certain tellurium compounds can inhibit bacterial growth by disrupting cellular processes through oxidative mechanisms . This opens avenues for developing novel antimicrobial agents based on this compound.

Properties

IUPAC Name

[tris(diethylcarbamothioylsulfanyl)-λ4-tellanyl] N,N-diethylcarbamodithioate
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40N4S8Te/c1-9-21(10-2)17(25)29-33(30-18(26)22(11-3)12-4,31-19(27)23(13-5)14-6)32-20(28)24(15-7)16-8/h9-16H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DADTZHAWDPZVFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=S)S[Te](SC(=S)N(CC)CC)(SC(=S)N(CC)CC)SC(=S)N(CC)CC
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40N4S8Te
Record name ETHYL TELLURAC
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DSSTOX Substance ID

DTXSID3020594
Record name Ethyl tellurac
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Molecular Weight

720.7 g/mol
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Physical Description

Ethyl tellurac is an orange-yellow to bright yellow fluffy powder. (NTP, 1992), Dry Powder, Orange-yellow to bright yellow solid; [CAMEO] Orange-yellow powder; [MSDSonline]
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Solubility

less than 0.1 mg/mL at 73 °F (NTP, 1992), SOL IN BENZENE, CARBON DISULFIDE, CHLOROFORM; SLIGHTLY SOL IN ALCOHOL, GASOLINE; INSOL IN WATER
Record name ETHYL TELLURAC
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Density

1.44 (NTP, 1992) - Denser than water; will sink
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CAS No.

20941-65-5
Record name ETHYL TELLURAC
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Record name Tetrakis(diethyldithiocarbamato-S,S')tellurium
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Melting Point

226 to 244 °F (NTP, 1992)
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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